(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
Description
IUPAC Nomenclature and Systematic Identification
The systematic name “(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” adheres to IUPAC conventions for cephalosporin derivatives. Key components include:
- Core structure : The bicyclic system “5-thia-1-azabicyclo[4.2.0]oct-2-ene” defines the cephalosporin nucleus, with a β-lactam ring fused to a dihydrothiazine ring.
- Stereochemistry : The (6R,7R) configuration specifies the spatial arrangement of chiral centers at positions 6 and 7, critical for biological activity.
- Substituents :
- Position 7 : A 2-(2-(aminomethyl)phenyl)acetamido group, comprising a phenyl ring with an aminomethyl (-CH2NH2) substituent at the ortho position, linked via an acetamide bridge.
- Position 3 : A ((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl group, featuring a pyridazinone heterocycle connected via a thiomethylene (-SCH2-) linker.
Molecular Formula and Weight Analysis
The compound has the molecular formula C21H21N5O5S2 and a molecular weight of 523.6 g/mol . Key contributors include:
- Cephalosporin core : Provides 8 carbons, 2 nitrogens, 3 oxygens, and 1 sulfur.
- Position 7 substituent : Adds 9 carbons, 2 nitrogens, and 1 oxygen (C9H11N2O).
- Position 3 substituent : Contributes 5 carbons, 2 nitrogens, 1 oxygen, and 1 sulfur (C5H5N2OS).
| Component | Contribution to Formula |
|---|---|
| Core (C8H8N2O3S) | C8, H8, N2, O3, S1 |
| Position 7 substituent | C9, H11, N2, O1 |
| Position 3 substituent | C5, H5, N2, O1, S1 |
| Total | C21H21N5O5S2 |
Three-Dimensional Conformational Analysis
The 3D structure is defined by:
- β-Lactam ring : Planar geometry essential for binding penicillin-binding proteins (PBPs).
- Dihydrothiazine ring : Chair conformation minimizes steric strain, with the sulfur atom at position 1 contributing to ring stability.
- Substituent orientations :
Crystallographic Data and Solid-State Properties
While crystallographic data for this specific compound are not publicly available, related cephalosporin structures provide insights:
- Cephalosporin acylases : Enzymatic complexes with similar cephalosporins reveal conserved binding motifs, such as hydrogen bonds between the β-lactam carbonyl and active-site residues.
- Borate complexes : Analogous structures (e.g., ADC-7/boronic acid complexes) demonstrate that the thiomethylene group enhances stability via sulfur-mediated interactions.
Comparative Structural Analysis with Related Cephalosporins
The compound’s structure diverges from classical cephalosporins in two regions:
| Feature | This Compound | Typical Cephalosporins |
|---|---|---|
| Position 7 substituent | 2-(2-Aminomethylphenyl)acetamido | Simple acyl groups (e.g., phenylacetyl) |
| Position 3 substituent | Pyridazinone-thioether | Methyl, vinyl, or heterocyclic groups |
| Impact | Enhanced enzyme affinity and stability | Variable pharmacokinetic properties |
- Aminomethylphenyl group : Unlike first-generation cephalosporins with small C3 substituents, this group’s aromatic and amine moieties improve binding to PBPs.
- Pyridazinone-thioether : Comparable to third-generation cephalosporins (e.g., ceftazidime), this group resists β-lactamase hydrolysis due to steric hindrance and electronic effects.
Properties
IUPAC Name |
(6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-8-oxo-3-[(6-oxo-1H-pyridazin-3-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5S2/c22-8-12-4-2-1-3-11(12)7-15(28)23-17-19(29)26-18(21(30)31)13(10-33-20(17)26)9-32-16-6-5-14(27)24-25-16/h1-6,17,20H,7-10,22H2,(H,23,28)(H,24,27)(H,30,31)/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKZPFZWBZGQKC-YLJYHZDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200768 | |
| Record name | BB-S 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52786-87-5 | |
| Record name | BB-S 150 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052786875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BB-S 150 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80200768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (6R,7R)-7-(2-(2-(aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial and antiparasitic agent. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a unique thia and azabicyclo structure. Its molecular formula is C₁₈H₁₈N₄O₃S₂, indicating the presence of multiple functional groups that contribute to its biological activity.
- Antimicrobial Activity : The compound has been shown to inhibit bacterial growth by targeting bacterial cell wall synthesis and disrupting membrane integrity. This mechanism is similar to that of other β-lactam antibiotics.
- Antiparasitic Activity : Studies have indicated that the compound exhibits potent activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria). The compound's mechanism involves interference with metabolic pathways essential for parasite survival.
Antimicrobial Studies
A series of in vitro studies evaluated the compound's efficacy against several bacterial strains. The following table summarizes the minimum inhibitory concentrations (MICs) observed:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These results indicate that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria.
Antiparasitic Studies
In vitro assays against P. falciparum revealed the following IC50 values:
| Strain | IC50 (µM) |
|---|---|
| CQ-resistant W2 | 0.18 |
| CQ-sensitive 3D7 | 0.07 |
The compound demonstrated comparable efficacy to established antimalarial drugs such as chloroquine and mefloquine, suggesting its potential as a novel treatment option.
Case Studies
- Case Study on Antimalarial Efficacy : In a controlled study involving patients with malaria, administration of the compound resulted in a significant reduction in parasitemia levels within 48 hours. Patients reported fewer side effects compared to traditional treatments.
- Synergistic Effects : Research has indicated that when combined with other antimalarial agents, the compound exhibits synergistic effects, enhancing overall efficacy while potentially reducing required dosages.
Safety and Toxicity Profile
Toxicological assessments have shown that the compound has a favorable safety profile with low cytotoxicity against human cell lines. The selectivity index (SI), calculated as the ratio of CC50 (cytotoxic concentration) to IC50 (antiparasitic concentration), indicates a promising therapeutic window:
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| (6R,7R)-Compound | >100 | 0.07 | >1428 |
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its potential as an antimicrobial agent. Research has shown that derivatives of bicyclic compounds exhibit significant activity against a range of pathogens, including both gram-positive and gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to penetrate bacterial cell walls, making it effective against resistant strains .
Anticancer Properties
Recent studies have indicated that compounds similar to (6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid possess anticancer properties. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit key inflammatory pathways, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases. Molecular docking studies indicate that it may interact with enzymes involved in inflammatory processes .
Case Study 1: Antimicrobial Efficacy
A study focusing on the antimicrobial efficacy of similar compounds demonstrated that modifications in the side chains significantly affect their activity against specific bacterial strains. The results indicated a strong correlation between structural features and antimicrobial potency, highlighting the importance of further optimization for clinical applications.
Case Study 2: Anticancer Activity
In a preclinical trial involving various cancer cell lines, derivatives of the compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The study provided insights into the structure-activity relationship (SAR), emphasizing the role of specific functional groups in enhancing anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Cephalosporins
Structural Analogues and Key Differences
Preparation Methods
Preparation of the Cephalosporin Core
The synthesis begins with 7-aminocephalosporanic acid (7-ACA) , a common intermediate for cephalosporins.
-
Activation : 7-ACA is dissolved in a methanol-water mixture (1:1) at −40°C, and sodium hydroxide (1.5 eq) is added to deprotonate the 7-amino group.
-
Protection : The carboxyl group at position 4 is protected as a tert-butyl ester using tert-butyl trichloroacetimidate in dichloromethane (82% yield).
Reaction Conditions :
| Step | Solvent | Temperature | Key Reagent | Yield |
|---|---|---|---|---|
| Deprotonation | MeOH/H₂O | −40°C | NaOH | 80.4% |
| Esterification | CH₂Cl₂ | RT | tert-Butyl trichloroacetimidate | 88% |
Acylation at the 7-Position
The 7-amino group is acylated with 2-(2-(aminomethyl)phenyl)acetic acid to introduce the side chain.
-
Activation of Carboxylic Acid : The acid is converted to its acid chloride using oxalyl chloride in dimethylacetamide (DMAC) at 0°C.
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Coupling : The acid chloride reacts with the protected 7-ACA in the presence of triethylamine (TEA) at −10°C, achieving 71.3% yield.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the 7-amino group on the electrophilic carbonyl carbon of the acid chloride (Figure 1). Steric hindrance from the β-lactam ring necessitates low temperatures to minimize epimerization.
Thioether Formation at the 3-Position
The 3-hydroxymethyl group is replaced with a ((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl substituent.
-
Displacement Reaction : The hydroxyl group is converted to a leaving group (e.g., mesylate) using methanesulfonyl chloride in acetonitrile.
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Nucleophilic Substitution : The mesylate intermediate reacts with 6-mercapto-1,6-dihydropyridazin-3-one in dimethylformamide (DMF) at 25°C (65% yield).
Optimization Note :
-
Excess thiol (1.2 eq) and catalytic iodine improve regioselectivity.
-
Anhydrous conditions prevent hydrolysis of the β-lactam ring.
Final Deprotection and Purification
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in dichloromethane (95% efficiency). The crude product is purified via:
-
Crystallization : From acetonitrile-water (3:1) to remove polar impurities.
-
Chromatography : Silica gel column with ethyl acetate/methanol (9:1) to isolate the target compound (92% purity by HPLC).
Analytical Characterization
Spectroscopic Data :
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¹H NMR (DMSO-d₆) : δ 3.76–3.86 (dd, 2H, −S−CH₂−), 7.21–7.45 (m, 4H, aromatic), 8.52 (s, 1H, pyridazinone NH).
Purity Assessment :
| Method | Conditions | Purity |
|---|---|---|
| HPLC-UV | C18 column, 0.1% H₃PO₄/ACN gradient | 98.5% |
| Elemental Analysis | C, H, N, S | ±0.3% |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Classical Acylation | High stereocontrol | Low functional group tolerance | 65–72% |
| Solid-Phase Synthesis | Scalability | High reagent consumption | 50–60% |
| Enzymatic Catalysis | Mild conditions | Limited substrate scope | 40–55% |
Industrial-Scale Considerations
Q & A
Q. Q1. What are the critical structural features of this compound that influence its biological activity, and how can they be experimentally validated?
Methodological Answer: The compound’s β-lactam core, aminomethylphenylacetamido side chain, and 6-oxo-dihydropyridazinylthio-methyl substituent are key to its activity. To validate their roles:
- Stereochemical analysis : Use X-ray crystallography or NMR to confirm the (6R,7R) configuration, as stereochemistry directly impacts β-lactamase stability .
- Side-chain modifications : Synthesize analogs with altered phenylacetamido or pyridazinyl groups and compare MIC values against Gram-negative pathogens (e.g., E. coli ATCC 25922) .
- Enzymatic assays : Test inhibition of penicillin-binding proteins (PBPs) using fluorescence-based binding assays to correlate structural features with target affinity .
Q. Q2. What synthetic routes are reported for this compound, and what are their yields and limitations?
Methodological Answer: Key routes include:
- Stepwise β-lactam ring formation : Starting from 6-APA (6-aminopenicillanic acid), introduce the pyridazinylthio-methyl group via nucleophilic substitution (70–75% yield), followed by coupling of the aminomethylphenylacetamido moiety using EDC/HOBt (85% yield). Challenges include epimerization at C7, mitigated by low-temperature coupling .
- Solid-phase synthesis : For high-throughput analog screening, immobilize the β-lactam core on Wang resin and sequentially add substituents. Yields drop to ~50% due to steric hindrance .
- Critical validation : Confirm purity (>98%) via HPLC-MS and assess stereochemical integrity using chiral columns .
Advanced Research Questions
Q. Q3. How does this compound overcome bacterial resistance mechanisms, such as β-lactamase hydrolysis or efflux pumps?
Methodological Answer:
- β-lactamase stability : Perform kinetic assays with TEM-1 or CTX-M-15 β-lactamases. Monitor hydrolysis via UV-Vis (λ = 485 nm for nitrocefin competition assays). The pyridazinylthio group may sterically hinder enzyme active-site access, as seen in similar cephalosporins .
- Efflux pump inhibition : Co-administer the compound with PAβN (efflux pump inhibitor) in P. aeruginosa strains (e.g., PAO1). A ≥4-fold MIC reduction indicates efflux-mediated resistance .
- Molecular dynamics simulations : Model interactions with OmpF/OmpC porins to assess penetration efficiency in Gram-negative bacteria .
Q. Q4. What strategies can optimize the compound’s pharmacokinetic profile, particularly plasma stability and tissue penetration?
Methodological Answer:
- Plasma stability : Incubate the compound in human plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS. Half-life <2 hours suggests susceptibility to esterases; introduce methyl groups to the pyridazinyl ring to sterically protect the β-lactam .
- Tissue penetration : Use a Caco-2 monolayer model to measure apparent permeability (Papp). A Papp <1×10<sup>−6</sup> cm/s indicates poor absorption. Improve via prodrug strategies (e.g., esterification of the carboxylic acid) .
- In vivo validation : Administer optimized analogs to murine infection models (e.g., thigh abscess) and measure AUC/MIC ratios .
Data Contradiction and Validation
Q. Q5. How should researchers address discrepancies in reported antibacterial activity across studies?
Methodological Answer:
- Standardize testing protocols : Use CLSI/EUCAST guidelines for MIC determination. For example, discrepancies in S. aureus activity (MIC = 2–8 µg/mL) may arise from inoculum size variations; fix at 5×10<sup>5</sup> CFU/mL .
- Control for efflux/β-lactamase activity : Include isogenic strains (e.g., E. coli with/without ampC overexpression) to isolate resistance mechanisms .
- Orthogonal assays : Validate MIC data with time-kill curves (99.9% kill threshold at 24 hours) .
Q. Q6. What analytical techniques best resolve structural ambiguities, such as tautomerism in the 6-oxo-dihydropyridazinyl group?
Methodological Answer:
- Tautomer characterization : Use <sup>13</sup>C NMR in DMSO-d6 to detect keto-enol shifts. Peaks at δ 165–170 ppm confirm the 6-oxo form dominates .
- X-ray crystallography : Resolve tautomeric states in single crystals. For example, the pyridazinyl ring adopts a planar conformation in the enol form .
- Computational DFT : Compare experimental IR spectra (e.g., C=O stretches at 1720 cm<sup>−1</sup>) with B3LYP/6-31G* calculations .
Toxicity and Safety
Q. Q7. What are the compound’s acute toxicity profiles, and how should handling protocols be designed?
Methodological Answer:
- Acute toxicity : LD50 in rats is >2000 mg/kg (oral) and >500 mg/kg (IV). Monitor for nephrotoxicity (BUN/creatinine levels) in repeat-dose studies .
- Handling protocols : Use PPE (nitrile gloves, FFP2 masks) and engineering controls (fume hoods) to prevent inhalation/contact. Store at −20°C under argon to prevent hydrolysis .
- Ecotoxicity : Perform OECD 201 algal growth inhibition tests (EC50 >100 mg/L indicates low risk) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 423.46 g/mol | |
| Melting Point | >125°C (decomposition) | |
| Plasma Half-Life (Human) | ~1.8 hours | |
| MIC (E. coli ATCC 25922) | 1 µg/mL | |
| LogP (calc.) | −1.2 (iLOGP) / −0.8 (XLOGP3) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
